Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate

Description

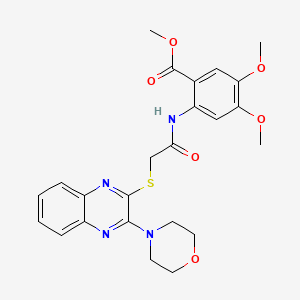

Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate is a structurally complex benzoate ester derivative. Its core structure features a dimethoxy-substituted benzene ring linked to a thioacetamido group, which is further connected to a morpholinoquinoxaline moiety.

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[[2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S/c1-31-19-12-15(24(30)33-3)18(13-20(19)32-2)25-21(29)14-35-23-22(28-8-10-34-11-9-28)26-16-6-4-5-7-17(16)27-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINOVEMQHGSTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Comparison with Isoxazoline Derivatives ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) (C₂₉H₂₁N₃O₆SCl₂) shares a heterocyclic backbone but differs significantly in functional groups and substituents.

- Structural Differences: The target compound contains a quinoxaline-morpholine system, whereas the isoxazoline derivative features an imidazole-isoxazoline core with chloro substituents. The benzoate ester in the target compound is replaced by a benzoyl group in the isoxazoline derivative.

- Synthesis: The isoxazoline derivative is synthesized via acetylation of a mercapto-imidazole precursor in acetic anhydride . The target compound’s synthesis likely involves coupling of a thioacetamido intermediate with a morpholinoquinoxaline moiety, though specific details are absent in the evidence.

- Physicochemical Properties: The isoxazoline derivative has a melting point of 138°C and a yield of 74% . Similar data for the target compound are unavailable, but its morpholino group may enhance solubility compared to the chloro-substituted isoxazoline.

Comparison with Sulfonylurea Herbicides ()

Sulfonylurea herbicides like triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl are methyl benzoate derivatives with triazine-based sulfonylurea groups.

- Functional Group Contrast: The target compound’s thioacetamido-morpholinoquinoxaline system contrasts with the sulfonylurea-triazine motifs in sulfonylureas. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s mechanism remains speculative but may involve kinase or receptor modulation due to the quinoxaline-morpholine framework.

- Applications :

Data Table: Key Features of Compared Compounds

Research Findings and Implications

- Synthesis Challenges: The target compound’s synthesis likely requires multi-step coupling reactions, similar to the acetylation method used for isoxazoline derivatives , but with emphasis on preserving the morpholinoquinoxaline moiety.

- Bioactivity Potential: While sulfonylureas target plant enzymes , the quinoxaline-morpholine system in the target compound may interact with mammalian kinases or microbial targets, as seen in related pharmacologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.